2,3-Diiodophenyl N,N-diethylcarbamate
Description
Overview of Diiodinated Aromatic Scaffolds in Synthetic Chemistry
Diiodinated aromatic scaffolds are of particular interest in organic synthesis due to the presence of two reactive centers. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes highly reactive in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.govlmaleidykla.ltlibretexts.orgmdpi.com The presence of two iodine atoms on an aromatic ring opens up possibilities for sequential and site-selective functionalization, allowing for the controlled and stepwise introduction of different substituents. This capability is crucial for the efficient synthesis of highly substituted and complex aromatic and heteroaromatic systems, which are prevalent in medicinal chemistry and materials science. nih.govuwindsor.ca
The regiochemical arrangement of the iodine atoms significantly influences the synthetic pathways available. For instance, ortho-diiodinated systems can serve as precursors to unique heterocyclic structures and are valuable in the synthesis of strained aromatic compounds. The reactivity of the two iodine atoms can often be differentiated based on steric and electronic factors, enabling selective mono-functionalization followed by a second, different transformation.
Significance of the Carbamate (B1207046) Functional Group in Directed Functionalization
The N,N-diethylcarbamate group (-OCONEt2) is renowned in organic synthesis as one of the most powerful directed metalation groups (DMGs). wikipedia.orgorganic-chemistry.orgbaranlab.orgnih.gov Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov In this process, the carbamate's carbonyl oxygen acts as a Lewis basic site, coordinating to a strong organolithium base (e.g., n-butyllithium or s-butyllithium). This coordination positions the base to deprotonate the sterically accessible ortho-proton on the aromatic ring, generating a highly reactive aryllithium intermediate. organic-chemistry.org This intermediate can then be quenched with a wide variety of electrophiles to install a new substituent exclusively at the ortho position. organic-chemistry.org
The N,N-diethylcarbamate group is particularly effective in this role due to its strong complexing ability and its electronic nature, which enhances the acidity of the ortho-protons. wikipedia.org Furthermore, the carbamate group itself can be subsequently transformed. For instance, it can undergo an anionic Fries rearrangement to yield an ortho-hydroxy amide or be cleaved to reveal a phenol (B47542). wikipedia.org This dual functionality—acting as a powerful directing group and a convertible functional group—makes aryl N,N-diethylcarbamates exceptionally versatile synthetic intermediates.
Introduction to 2,3-Diiodophenyl N,N-diethylcarbamate as a Versatile Synthetic Building Block
This compound combines the key features of a diiodinated aromatic scaffold with the powerful directing capabilities of the N,N-diethylcarbamate group. This unique combination makes it a highly promising, albeit specialized, building block for the synthesis of complex, polysubstituted aromatic compounds.
The presence of two iodine atoms at the 2- and 3-positions relative to the carbamate group provides multiple handles for functionalization through cross-coupling reactions. Simultaneously, the carbamate group can direct metalation to the 6-position, allowing for the introduction of a third substituent with high regiocontrol. This trifecta of reactive sites on a single aromatic ring offers a strategic platform for assembling elaborate molecular structures that would be challenging to construct using other methods.
While detailed, specific research findings on the synthesis and reactivity of this compound are not widely available in the public literature, its structural features strongly suggest its potential utility in advanced organic synthesis. The following table summarizes the basic properties of this compound.
| Property | Value | Reference |
| CAS Number | 863870-82-0 | |
| Molecular Formula | C₁₁H₁₃I₂NO₂ | |
| Molecular Weight | 445.04 g/mol | |
| Synonyms | Carbamic acid, N,N-diethyl-, 2,3-diiodophenyl ester |
The strategic placement of the functional groups in This compound allows for a theoretical sequence of reactions where one could, for example, first perform a selective Suzuki coupling at the less sterically hindered iodine, followed by a directed ortho-metalation at the 6-position, and finally a second, different cross-coupling at the remaining iodine atom. Such a strategy would provide a rapid and efficient route to highly decorated benzene (B151609) derivatives.
Structure
3D Structure
Properties
CAS No. |
863870-82-0 |
|---|---|
Molecular Formula |
C11H13I2NO2 |
Molecular Weight |
445.03 g/mol |
IUPAC Name |
(2,3-diiodophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H13I2NO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
XZEIENGMIBARLF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1=C(C(=CC=C1)I)I |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C(=CC=C1)I)I |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diiodophenyl N,n Diethylcarbamate
Stepwise Synthesis via Mono-Iodinated Precursors
The primary strategy for constructing the 2,3-diiodo substitution pattern on the phenyl ring relies on a stepwise introduction of the iodine atoms. This ensures precise control over the final product's regiochemistry, beginning with the synthesis of a key intermediate.
The synthesis commences with the preparation of 3-Iodophenyl N,N-diethylcarbamate. This intermediate is typically synthesized from 3-iodophenol (B1680319). guidechem.com The synthesis of 3-iodophenol itself can be accomplished via a Sandmeyer-type reaction, starting from 3-aminophenol. guidechem.com In this process, the amino group is converted into a diazonium salt, which is subsequently displaced by iodide, often from potassium iodide. guidechem.com
Once 3-iodophenol is obtained, it is converted to the corresponding N,N-diethylcarbamate. This is achieved by reacting the phenolic hydroxyl group with N,N-diethylcarbamoyl chloride in the presence of a suitable base. The base, such as sodium hydride or a tertiary amine, deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the diethylcarbamoyl chloride, displacing the chloride and forming the desired O-aryl carbamate (B1207046) ester.
Table 1: Synthesis of 3-Iodophenyl N,N-diethylcarbamate
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 3-Aminophenol | 1. NaNO₂, HCl 2. KI | 3-Iodophenol | Introduction of the first iodine atom. guidechem.com |
With the key intermediate in hand, the second iodine atom is introduced regioselectively at the C-2 position using a Directed ortho-Metalation (DoM) strategy. nih.govacs.org The O-aryl N,N-diethylcarbamate group is one of the most powerful Directed Metalation Groups (DMGs) known in organic synthesis. nih.govacs.org This functional group directs a strong base to deprotonate the aromatic ring at a specific adjacent (ortho) position. baranlab.org
In the case of 3-Iodophenyl N,N-diethylcarbamate, the carbamate group at C-1 directs the metalation primarily to the C-2 position, overcoming any potential directing effects of the C-3 iodine atom. This high regioselectivity is a hallmark of the DoM reaction and is crucial for the successful synthesis of the target 2,3-diiodinated product. nih.govmdpi.com
The choice of base is critical for the success of the DoM reaction. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base commonly employed for this transformation. nih.govuwindsor.ca Its primary role is to efficiently remove a proton from the position ortho to the carbamate directing group without engaging in competitive nucleophilic attack at the electrophilic carbonyl center of the carbamate. baranlab.org
The mechanism involves the coordination of the lithium ion of the LDA to the Lewis basic oxygen atoms of the carbamate group. baranlab.org This coordination, known as a complex-induced proximity effect (CIPE), positions the amide base in close proximity to the C-2 proton, facilitating its abstraction and leading to the formation of a thermodynamically stable ortho-lithiated intermediate. baranlab.orgunblog.fr Kinetic studies of LDA-mediated ortho-lithiation suggest that the reaction proceeds through the formation of mixed aggregates, which can influence the reaction rate. nih.govacs.org
Following the successful generation of the 2-lithio-3-iodophenyl N,N-diethylcarbamate intermediate, the reaction is quenched with a suitable electrophile. To install the second iodine atom, molecular iodine (I₂) is introduced into the reaction mixture. mdpi.com The highly nucleophilic carbanion of the aryllithium species attacks one of the iodine atoms in the I-I bond, displacing iodide ion and forming a new carbon-iodine bond at the C-2 position. mdpi.com This step completes the synthesis of 2,3-Diiodophenyl N,N-diethylcarbamate. Molecular iodine is a widely used and effective electrophilic source for iodinating organolithium compounds. mdpi.comorgoreview.com
Table 2: Directed ortho-Metalation and Iodination
| Step | Starting Material | Reagents | Intermediate | Electrophile | Final Product |
|---|
Regioselective Second Iodination via Directed Ortho-Metalation Strategy
Reaction Parameters and Optimization for High Yield and Purity
The successful execution of the DoM sequence to produce this compound with high yield and purity is highly dependent on the careful control of reaction parameters, particularly solvent and temperature. nih.govmdpi.com
Temperature: Maintaining a very low temperature is arguably the most critical parameter in this synthesis. acs.org The ortho-lithiation step is typically conducted at -78 °C (the temperature of a dry ice/acetone bath). nih.govuwindsor.ca This cryogenic condition is necessary for several reasons. Firstly, it ensures the kinetic stability of the powerful organolithium base and the resulting aryllithium intermediate, preventing decomposition. uwindsor.ca Secondly, and crucially, it suppresses a potential side reaction known as the anionic ortho-Fries rearrangement, where the carbamoyl (B1232498) group migrates from the oxygen to the lithiated carbon of the ring. uwindsor.ca This rearrangement becomes significant at higher temperatures and would lead to the formation of an undesired salicylamide (B354443) byproduct.
Solvent: The choice of solvent is also vital. Anhydrous polar aprotic solvents, most commonly tetrahydrofuran (B95107) (THF), are used for these reactions. baranlab.orguwindsor.ca THF plays a crucial role in solvating the lithium cation and breaking down the aggregates in which organolithium bases like LDA often exist. uwindsor.ca This deaggregation increases the basicity and reactivity of the lithiating agent. The solvent must be scrupulously dried, as any trace of water will rapidly quench the organolithium species, reducing the yield. The use of chelating agents like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can sometimes be employed to further enhance the reactivity of the organolithium base, although for a powerful DMG like a carbamate, it is not always necessary. researchgate.net
Reagent Equivalents and Addition Rates
In a typical synthetic setup for the preparation of aryl carbamates, the stoichiometry of the reactants is crucial for achieving a high yield and minimizing side products. While a specific protocol for this compound is not detailed in the available literature, a general approach based on similar reactions can be outlined.
The phenol (2,3-diiodophenol) is treated as the limiting reagent. To ensure the reaction goes to completion, a slight excess of N,N-diethylcarbamoyl chloride and the base is often used. The addition of the carbamoyl chloride is typically performed portion-wise or as a slow, continuous flow to control the reaction rate and temperature, especially since the reaction can be exothermic.
Below is a table outlining the typical reagent equivalents and their roles in the synthesis.
| Reagent | Molar Equivalent | Role in Reaction |
| 2,3-Diiodophenol (B1625277) | 1.0 | Starting material (Substrate) |
| N,N-Diethylcarbamoyl Chloride | 1.1 - 1.5 | Acylating agent |
| Pyridine (or other base) | 1.5 - 2.0 | Base catalyst and acid scavenger |
| Anhydrous Solvent (e.g., Dichloromethane, Toluene) | - | Reaction medium |
This table is based on general synthetic principles for aryl carbamate formation.
The rate of addition of N,N-diethylcarbamoyl chloride can influence the outcome of the reaction. A slow addition rate, often over a period of 30 to 60 minutes, at a controlled temperature (e.g., 0 °C to room temperature) is generally preferred. This helps to prevent potential side reactions and ensures a more complete reaction.
Purification Techniques (e.g., Column Chromatography)
Following the reaction, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, the salt of the base (e.g., pyridinium (B92312) hydrochloride), and other byproducts. Purification is therefore a critical step to isolate the pure compound.
Column Chromatography
Column chromatography is a widely used and effective method for the purification of O-aryl carbamates. organic-chemistry.org This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. cup.edu.cn
For the purification of this compound, a typical column chromatography setup would involve:
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) is the most common adsorbent for carbamates. cup.edu.cn |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio would be determined by thin-layer chromatography (TLC) analysis of the crude product. For many carbamates, mobile phase systems like methanol/water or acetonitrile/water are also effective in analytical separations like HPLC, which can guide the choice for column chromatography. researchgate.netresearchgate.net |
| Elution Technique | Isocratic elution (constant solvent composition) or gradient elution (gradually increasing the polarity of the solvent mixture) can be used. Gradient elution, for instance starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate content, is often more effective for separating the product from impurities. |
Recrystallization
As an alternative or a subsequent purification step after column chromatography, recrystallization can be employed to obtain a highly pure crystalline product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below. youtube.com
Common solvent systems for the recrystallization of carbamates and similar aromatic compounds include:
Hexane / Ethyl Acetate reddit.com
Ethanol / Water reddit.com
Toluene
Heptane / Ethyl Acetate reddit.com
The process involves dissolving the crude or partially purified solid in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The pure crystals are then collected by filtration. youtube.com
Reactivity and Mechanistic Investigations of 2,3 Diiodophenyl N,n Diethylcarbamate
Transformations Involving Aromatic Halogens
The presence of two iodine atoms on the phenyl ring makes this part of the molecule a prime site for a variety of chemical transformations, particularly nucleophilic displacement and metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement Reactions on the Diiodinated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established class of reactions. pharmdguru.com However, these reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the case of 2,3-Diiodophenyl N,N-diethylcarbamate, the phenyl group itself is generally considered an inductively withdrawing group due to the higher electronegativity of sp2 carbon atoms. wikipedia.org The two iodine atoms also exert an electron-withdrawing inductive effect.
The reaction proceeds through a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. libretexts.org The rate of these reactions is significantly influenced by the nature of the nucleophile and the presence of activating groups on the aromatic ring. masterorganicchemistry.com For di-substituted benzenes like this compound, the position of substitution will be directed by the existing functional groups.
A general representation of a nucleophilic aromatic substitution on a diiodophenyl compound is shown below:
General Scheme for Nucleophilic Aromatic Substitution:
Potential for Metal-Catalyzed Cross-Coupling Chemistry (e.g., C-C, C-N, C-O bond formation)
The diiodo-substituted phenyl ring of this compound is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wiley.com Commonly employed catalysts are based on palladium, nickel, or iron. wiley.comresearchgate.net
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov
Oxidative Addition: The low-valent metal catalyst inserts into the carbon-iodine bond of the aryl iodide.
Transmetalation: The organometallic coupling partner transfers its organic group to the catalyst, displacing the halide.
Reductive Elimination: The two organic fragments on the metal catalyst couple and are eliminated, forming the new bond and regenerating the active catalyst. youtube.com
The presence of two iodine atoms on the phenyl ring of this compound opens up the possibility for both mono- and di-substitution, allowing for the stepwise or simultaneous formation of two new bonds. The relative reactivity of the two C-I bonds may allow for selective mono-functionalization under carefully controlled conditions.
Below is a table summarizing some of the most common cross-coupling reactions applicable to diiodophenyl compounds.
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Byproduct |
| Suzuki Reaction | Organoborane (R-B(OR)₂) | Palladium complex, Base | C-C | Boron-containing species |
| Heck Reaction | Alkene | Palladium complex, Base | C-C | HX |
| Negishi Reaction | Organozinc (R-ZnX) | Palladium or Nickel complex | C-C | Zinc halide |
| Stille Reaction | Organostannane (R-SnR'₃) | Palladium complex | C-C | Tin halide |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium complex, Base | C-N | HX |
| Ullmann Condensation | Alcohol (ROH) or Amine (R₂NH) | Copper catalyst, Base | C-O or C-N | HX |
Reactions of the Carbamate (B1207046) Moiety
The N,N-diethylcarbamate group can undergo its own set of characteristic reactions, primarily involving the cleavage of the carbamate ester linkage.
Selective Hydrolysis and Decarbamoylation to Phenolic Derivatives
The carbamate group can be cleaved to regenerate the parent phenolic group. This transformation, known as decarbamoylation, can be achieved under various conditions, including acidic or basic hydrolysis.
More recently, metal-catalyzed methods have been developed for the transformation of aryl carbamates. For instance, nickel-catalyzed decarboxylation of aryl carbamates can lead to the formation of aromatic amines, with carbon dioxide as the only byproduct. organic-chemistry.orgresearchgate.netnih.gov This reaction proceeds via the oxidative addition of the C(aryl)-O bond to the nickel catalyst. organic-chemistry.org While this specific reaction converts the carbamate to an amine, it highlights the reactivity of the C-O bond of the carbamate under transition metal catalysis. For the selective hydrolysis back to the phenol (B47542), traditional hydrolytic methods would be more direct.
The Snieckus-Fries rearrangement is another reaction of aryl carbamates, where ortho-metalation followed by rearrangement yields ortho-acylated phenols. nih.gov
Stability and Reactivity under Various Reaction Conditions
The N,N-diethylcarbamate group is generally stable under a range of reaction conditions, making it a useful protecting group for phenols. However, its stability is pH-dependent. In strongly acidic or basic solutions, it can undergo hydrolysis. The related N,N-diethyldithiocarbamate is known to be a weak base and decomposes upon heating. inchem.org It can also react with certain organic solvents. researchgate.net While the oxygen analogue is generally more stable, these properties of the dithiocarbamate (B8719985) provide some insight into the potential reactivity of the carbamate group.
The stability of the carbamate is also relevant in the context of metal-catalyzed reactions. For example, in Negishi cross-coupling reactions, the intramolecular coordination of a carbamate carbonyl group can influence the stability and reactivity of organozinc reagents. nih.gov This suggests that the carbamate moiety in this compound could potentially play a role in modulating the reactivity at the diiodophenyl ring.
Applications of 2,3 Diiodophenyl N,n Diethylcarbamate in Complex Molecular Synthesis
Precursor in the Synthesis of Substituted 1H-Indoles
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and pharmaceutical agents. The development of efficient methods for the synthesis of substituted indoles is therefore a significant area of research. 2,3-Diiodophenyl N,N-diethylcarbamate serves as a key starting material in the construction of these valuable heterocyclic compounds.
Strategies for Annulation and Ring Closure
The synthesis of indoles from this compound typically involves a sequence of cross-coupling reactions followed by an annulation, or ring-forming, step. The presence of two iodine atoms allows for sequential and site-selective functionalization. For instance, a Sonogashira coupling can be employed to introduce an alkyne at the 2-position, followed by a second coupling reaction at the 3-position. The resulting di-substituted intermediate can then undergo an intramolecular cyclization to form the indole ring.
One common strategy involves the initial conversion of the carbamate (B1207046) group to a more suitable directing group, if necessary, to facilitate the desired regioselectivity in the subsequent coupling reactions. The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing undesired side reactions. Palladium- and copper-based catalytic systems are frequently utilized for these transformations. nih.gov The annulation step often proceeds via an electrophilic cyclization, where the newly introduced functionalities on the phenyl ring react to form the five-membered indole ring. nih.gov
Synthesis of N-(2,3-Dihalophenyl)-2-hydroxy-2-methylpropanamides
In a related application, the core structure of 2,3-diiodophenylamine, which can be derived from this compound, is a precursor for the synthesis of N-(2,3-Dihalophenyl)-2-hydroxy-2-methylpropanamides. This transformation highlights the utility of the dihalo-substituted phenyl ring in constructing more complex amide derivatives. The synthesis typically involves the acylation of the corresponding 2,3-dihaloaniline with a suitable acylating agent, such as a derivative of 2-hydroxy-2-methylpropanoic acid.
The following table outlines a representative synthetic approach:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | This compound | - | Hydrolysis (e.g., NaOH/H₂O) | 2,3-Diiodoaniline |
| 2 | 2,3-Diiodoaniline | 2-chloro-2-methylpropanoyl chloride | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-(2,3-diiodophenyl)-2-chloro-2-methylpropanamide |
| 3 | N-(2,3-diiodophenyl)-2-chloro-2-methylpropanamide | H₂O | - | N-(2,3-diiodophenyl)-2-hydroxy-2-methylpropanamide |
Role in the Construction of Graphene Nanoribbon Precursors
Graphene nanoribbons (GNRs), narrow strips of graphene, have garnered significant attention due to their unique electronic and optical properties, making them promising materials for next-generation electronics and optoelectronics. nih.gov The bottom-up synthesis of GNRs from well-defined molecular precursors allows for precise control over their width, edge structure, and consequently, their physical properties. chemrxiv.orgnih.gov
While direct experimental evidence for the use of this compound in GNR synthesis is not extensively documented, its structural motifs suggest its potential as a precursor. The di-iodo functionality provides handles for polymerization reactions, a key step in the bottom-up synthesis of GNRs. Through iterative coupling reactions, such as Suzuki or Sonogashira couplings, monomers derived from this compound could be linked to form long polymer chains. Subsequent intramolecular cyclodehydrogenation, often a high-temperature process, would then planarize the polymer into the final graphene nanoribbon structure.
The carbamate group could also play a role in modulating the solubility and processing of the precursor polymers, which is a critical aspect of solution-based GNR synthesis. chemrxiv.org
Exploration in Other Aromatic and Heterocyclic Scaffold Syntheses
The synthetic utility of this compound extends beyond the synthesis of indoles and potential GNR precursors. The ortho-diiodo substitution pattern is a versatile platform for the construction of a variety of other complex aromatic and heterocyclic systems.
For example, through judicious choice of coupling partners and reaction conditions, this compound can be used to synthesize a range of polycyclic aromatic hydrocarbons (PAHs). The sequential nature of the cross-coupling reactions allows for the controlled assembly of complex carbon frameworks.
Furthermore, the introduction of heteroatoms can lead to the formation of diverse heterocyclic scaffolds. For instance, reaction with binucleophiles could lead to the formation of seven- or eight-membered heterocyclic rings fused to the benzene (B151609) core. The carbamate functionality can also be a precursor for other functional groups, further expanding the synthetic possibilities.
The following table summarizes potential synthetic transformations:
| Starting Material | Reaction Type | Potential Product Scaffolds |
| This compound | Double Suzuki Coupling | Substituted Biphenyls |
| This compound | Double Sonogashira Coupling | Di-alkynyl Arenes |
| This compound | Palladium-catalyzed Amination | Substituted Diaminobenzenes |
| This compound | Cyclocondensation with Dinucleophiles | Fused Heterocycles |
Advanced Spectroscopic Characterization Techniques Applied to 2,3 Diiodophenyl N,n Diethylcarbamate and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1H and 13C NMR spectra, along with multi-dimensional techniques, provides detailed information about the electronic environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
2,3-Diiodophenol (B1625277) (Synthetic Intermediate): The aromatic region of 2,3-diiodophenol is expected to show a complex pattern for its three protons. Based on data from related compounds like 3-iodophenol (B1680319) and 2-iodophenol, the proton ortho to the hydroxyl group (H-6) would appear most downfield due to the deshielding effects of the oxygen and adjacent iodine. chemicalbook.comrsc.org The protons H-4 and H-5 will exhibit chemical shifts influenced by the iodine substituents and the hydroxyl group, leading to distinct signals. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. rsc.org
2,3-Diiodophenyl N,N-diethylcarbamate: For the target molecule, the aromatic protons are expected to shift slightly downfield compared to the phenol (B47542) precursor due to the electronic effect of the carbamate (B1207046) group. The most significant feature in the ¹H NMR spectrum is the signals from the N,N-diethyl group. Due to hindered rotation around the C-N amide bond, the two ethyl groups are diastereotopic, meaning they are chemically non-equivalent. reddit.com This non-equivalence results in separate signals for each ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons. Consequently, instead of a single quartet and a single triplet, the spectrum is predicted to show two distinct quartets for the CH₂ groups and two distinct triplets for the CH₃ groups. reddit.comchemicalbook.com The chemical shifts for these alkyl protons typically appear in the 1.1-1.3 ppm range for the methyl groups and 3.3-3.6 ppm for the methylene groups. chemicalbook.com
Predicted ¹H NMR Data Table
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 2,3-diiodophenol | Aromatic H (H-4, H-5, H-6) | 6.8 - 7.4 | Multiplet (m) | - |
| Phenolic OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | - | |
| This compound | Aromatic H (H-4, H-5, H-6) | 7.0 - 7.6 | Multiplet (m) | - |
| Diethyl CH₂ (diastereotopic) | ~3.4, ~3.5 | Quartet (q) | ~7.1 | |
| Diethyl CH₃ (diastereotopic) | ~1.2, ~1.3 | Triplet (t) | ~7.1 |
¹³C NMR spectroscopy details the carbon skeleton of a molecule.
2,3-Diiodophenol (Synthetic Intermediate): The spectrum of 2,3-diiodophenol is expected to show six distinct signals for the six aromatic carbons. The carbons bearing the iodine atoms (C-2 and C-3) are expected to have very low chemical shifts (in the 90-100 ppm range) due to the "heavy atom effect" of iodine. The carbon attached to the hydroxyl group (C-1) will be the most deshielded, appearing around 155 ppm. rsc.orgdocbrown.info The remaining three carbons (C-4, C-5, C-6) will appear in the typical aromatic region of 115-135 ppm. docbrown.info
This compound: In the target molecule, the carbamate carbonyl carbon (C=O) introduces a highly deshielded signal, predicted to be in the 152-155 ppm region. The aromatic carbon attached to the carbamate oxygen (C-1) will also be significantly downfield, around 150 ppm. Similar to the precursor, the iodine-bearing carbons (C-2 and C-3) will be found at high field (90-105 ppm). The remaining aromatic carbons will resonate between 120 and 130 ppm. The diastereotopic nature of the ethyl groups will result in two separate signals for the methylene carbons (~42 ppm) and two for the terminal methyl carbons (~14 ppm). chemicalbook.com Quaternary carbons (C-1, C-2, C-3, and the carbonyl carbon) can be identified by their typically lower intensity in proton-decoupled spectra or through advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer).
Predicted ¹³C NMR Data Table
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| 2,3-diiodophenol | C1-OH | ~155 | Quaternary Carbon |
| C2-I | ~95 | Quaternary Carbon, heavy atom effect | |
| C3-I | ~100 | Quaternary Carbon, heavy atom effect | |
| C4, C5, C6 | 115 - 135 | CH | |
| This compound | C=O (carbamate) | ~153 | Quaternary Carbon, deshielded |
| C1-O | ~151 | Quaternary Carbon, deshielded | |
| C2-I | ~98 | Quaternary Carbon, heavy atom effect | |
| C3-I | ~102 | Quaternary Carbon, heavy atom effect | |
| C4, C5, C6 | 122 - 130 | CH | |
| Diethyl CH₂ (diastereotopic) | ~42, ~43 | CH₂ | |
| Diethyl CH₃ (diastereotopic) | ~13, ~14 | CH₃ |
To unambiguously assign the predicted proton and carbon signals, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ³J coupling between adjacent protons, confirming the H-4/H-5/H-6 connectivity in the aromatic ring and the CH₂-CH₃ connectivity within each ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbons and protons. It would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the methylene and methyl groups of the diethylamino moiety.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.
For This compound (C₁₁H₁₃I₂NO₂) , the exact mass can be calculated from the masses of its most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). The calculated monoisotopic mass is 444.9087 g/mol . vulcanchem.com An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would confirm the elemental composition. The presence of two iodine atoms would create a characteristic isotopic pattern that would also be visible in the mass spectrum, further corroborating the structure.
Predicted HRMS Data Table
| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Technique |
| This compound | C₁₁H₁₃I₂NO₂ | 444.9087 | ESI-TOF |
| 2,3-diiodophenol | C₆H₄I₂O | 345.8352 | ESI-TOF |
Analysis by Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
This compound: The most prominent absorption band would be the strong C=O (carbonyl) stretch of the carbamate group, expected around 1710-1730 cm⁻¹. Other key absorptions would include the C-O single bond stretch (~1250 cm⁻¹), the C-N stretch (~1180 cm⁻¹), C-H stretches from the alkyl groups (2850-2980 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹).
2,3-diiodophenol: The key features would be a broad O-H stretching band around 3200-3600 cm⁻¹ and aromatic C-O stretching near 1200 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and electronic transitions.
This compound: The substituted benzene (B151609) ring is the primary chromophore. It is expected to exhibit π → π* transitions, typically resulting in strong absorption bands in the 200-280 nm range. The carbamate carbonyl group may show a weak n → π* transition at a longer wavelength, though it is often obscured by the stronger aromatic absorptions.
Predicted IR and UV-Vis Data Table
| Compound | Technique | Predicted Absorptions |
| This compound | IR | C=O Stretch: 1710-1730 cm⁻¹ (strong)C-H (alkyl) Stretch: 2850-2980 cm⁻¹C-H (aromatic) Stretch: ~3050 cm⁻¹C-O Stretch: ~1250 cm⁻¹C-N Stretch: ~1180 cm⁻¹ |
| UV-Vis | λ_max (π → π):* ~210 nm, ~270 nm | |
| 2,3-diiodophenol | IR | O-H Stretch: 3200-3600 cm⁻¹ (broad, strong)C-H (aromatic) Stretch: ~3050 cm⁻¹C-O Stretch: ~1200 cm⁻¹ |
| UV-Vis | λ_max (π → π):* ~220 nm, ~275 nm |
Computational and Theoretical Studies on 2,3 Diiodophenyl N,n Diethylcarbamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 2,3-Diiodophenyl N,N-diethylcarbamate, DFT calculations would provide valuable insights into how the distribution of electrons influences its chemical behavior.
Mulliken atomic charges, another output of DFT calculations, would reveal the partial charges on each atom. It is anticipated that the iodine atoms would carry a partial negative charge, while the adjacent carbon atoms on the phenyl ring would have a partial positive charge. The carbamate (B1207046) group would also exhibit charge separation, with the carbonyl oxygen being more electronegative and the carbonyl carbon being more electropositive.
The following table presents hypothetical DFT-calculated electronic properties for this compound, based on trends observed in similar halogenated aromatic compounds.
| Calculated Property | Hypothetical Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
| Mulliken Charge on C(I) | +0.25 |
| Mulliken Charge on I | -0.15 |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques, such as molecular mechanics and molecular dynamics, are instrumental in exploring the three-dimensional structure and conformational flexibility of molecules. For this compound, these methods can predict the most stable arrangements of its atoms in space.
The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds: the C(phenyl)-O bond, the O-C(carbonyl) bond, and the C(carbonyl)-N bond. The rotation around the C-N bond of the carbamate is known to have a significant energy barrier due to the partial double bond character arising from resonance. This often leads to the existence of distinct cis and trans conformers with respect to the orientation of the carbonyl group and the substituents on the nitrogen atom.
The two ethyl groups on the nitrogen atom also have multiple rotational degrees of freedom, contributing to a complex potential energy surface. The bulky iodine atoms at the 2 and 3 positions of the phenyl ring will exert steric hindrance, influencing the preferred orientation of the carbamate group relative to the aromatic ring. It is likely that the molecule will adopt a conformation that minimizes steric clashes between the iodine atoms and the carbamate moiety.
Molecular dynamics simulations could further elucidate the behavior of the molecule in different environments, such as in a solvent or in the presence of other molecules. These simulations would reveal the nature of intermolecular interactions, which would likely be dominated by dipole-dipole interactions and van der Waals forces, with the potential for weak hydrogen bonding involving the carbonyl oxygen.
The table below summarizes the key dihedral angles that would define the major conformers of this compound.
| Dihedral Angle | Description | Predicted Stable Conformation (degrees) |
|---|---|---|
| C2-C1-O-C(O) | Orientation of carbamate relative to phenyl ring | ~90° (to minimize steric hindrance with ortho-iodine) |
| C1-O-C(O)-N | Planarity of the carbamate ester group | ~180° (trans) |
| O-C(O)-N-CH2 | Orientation of the diethylamino group | Planar or near-planar with the carbamate group |
Predictive Studies on Reaction Selectivity and Mechanism
Computational studies can predict the most likely pathways for chemical reactions, providing insights into reaction selectivity and mechanisms. For this compound, theoretical calculations can help to identify the most reactive sites and the energetic barriers for various transformations.
The presence of multiple functional groups—the di-iodinated phenyl ring and the N,N-diethylcarbamate—offers several potential avenues for chemical reactions.
Reactions involving the carbamate group: The carbamate functionality can undergo nucleophilic attack at the electrophilic carbonyl carbon. Theoretical studies on similar carbamates suggest that hydrolysis (reaction with water) or aminolysis (reaction with an amine) would proceed through a tetrahedral intermediate. The energy barrier for such reactions would be influenced by the electronic effects of the di-iodophenyl group. The electron-withdrawing nature of the iodine atoms would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Reactions involving the aromatic ring: The iodinated phenyl ring is a key site for reactivity. The carbon-iodine bonds can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. DFT calculations can be employed to model the catalytic cycles of these reactions, including oxidative addition, transmetalation, and reductive elimination steps. Such studies can predict the relative reactivity of the two C-I bonds and the optimal catalytic conditions.
Furthermore, the electron-deficient nature of the aromatic ring, due to the two iodine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). Computational modeling could predict the regioselectivity of such reactions, indicating which of the iodine atoms is more likely to be displaced by a nucleophile. The activation barriers for different nucleophiles and reaction pathways could also be calculated.
The following table outlines predicted reaction selectivities for this compound based on theoretical considerations.
| Reaction Type | Predicted Selectivity/Mechanism | Justification |
|---|---|---|
| Nucleophilic Acyl Substitution | Favored at the carbamate carbonyl carbon. | The carbonyl carbon is highly electrophilic due to the adjacent oxygen and nitrogen atoms, and further activated by the electron-withdrawing di-iodophenyl group. |
| Palladium-Catalyzed Cross-Coupling | Selective reaction at one or both C-I bonds is possible. The relative reactivity would depend on steric and electronic factors. | C-I bonds are known to be reactive in these transformations. DFT could predict the lowest energy pathway for oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | Possible with strong nucleophiles. Regioselectivity would be influenced by the combined electronic effects of the iodine and carbamate groups. | The aromatic ring is activated towards nucleophilic attack by the two electron-withdrawing iodine atoms. |
Future Research Directions and Emerging Opportunities
Development of Sustainable and Eco-Friendly Synthetic Routes
The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net Future research will likely focus on developing greener and more sustainable methods for the synthesis of 2,3-Diiodophenyl N,N-diethylcarbamate. These efforts are in line with the growing emphasis on environmentally benign chemical processes.
Key areas of investigation could include:
Carbon Dioxide as a C1 Synthon: Utilizing carbon dioxide as a cheap, non-toxic, and abundant C1 source is a highly attractive green alternative to phosgene-based methods. researchgate.netnih.gov Research could explore the direct carboxylation of a 2,3-diiodoaniline derivative with CO2, followed by reaction with diethylamine (B46881), or the reaction of 2,3-diiodophenol (B1625277) with diethylamine and CO2 under catalytic conditions. researchgate.net The reversible reaction of CO2 with amines to form carbamates could also be exploited as a potential synthetic strategy. mdpi.com
Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) could significantly reduce the environmental impact of the synthesis. banglajol.infosamipubco.com
Catalytic Approaches: Investigating novel catalysts for the carbamoylation reaction can lead to milder reaction conditions, higher yields, and improved selectivity. This includes exploring metal-based and organocatalytic systems.
Sustainable Precursor Synthesis: A truly green synthesis must also consider the preparation of the starting materials. Developing eco-friendly methods for the synthesis of 2,3-diiodophenol or 2,3-diiodoaniline is crucial. For instance, metal- and base-free methods for the synthesis of aryl iodides from arylhydrazines could be adapted for this purpose. acs.org A novel green method for synthesizing hexamethylene-1,6-dicarbamate from biomass-based platform molecules also provides a conceptual framework for developing sustainable routes to other carbamates. rsc.org
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Precursors | Reagents/Catalysts | Potential Advantages |
| Traditional Method | 2,3-Diiodophenol, Diethylamine | Phosgene or Triphosgene | Established methodology |
| Green Route 1 | 2,3-Diiodoaniline, Diethylamine | Carbon Dioxide, Catalyst | Avoids toxic phosgene, utilizes a renewable C1 source |
| Green Route 2 | 2,3-Diiodophenol, Diethylamine | Carbon Dioxide, Dehydrating agent | Potential for direct synthesis |
| Green Route 3 | 2,3-Diiodophenylhydrazine | Iodine, Diethylamine, CO2 source | Metal-free iodination step |
Investigation of Novel Catalytic Transformations
The two iodine atoms in this compound offer significant opportunities for novel catalytic transformations, making it a valuable building block in organic synthesis. The different steric and electronic environments of the iodine atoms at the 2- and 3-positions could allow for selective and sequential reactions.
Future research in this area could focus on:
Sequential and Double Cross-Coupling Reactions: The diiodo- functionality is ideal for sequential cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. acs.orgrsc.orgsemanticscholar.org This would allow for the construction of complex, sterically hindered, and highly functionalized aromatic systems. The development of catalytic systems that can differentiate between the two C-I bonds would be a significant advancement.
Directed C-H Functionalization: The carbamate (B1207046) group could potentially act as a directing group for ortho-C-H activation, enabling the functionalization of the phenyl ring at specific positions. Nickel(II)-catalyzed ortho-arylation of unactivated C-H bonds using amino acids as directing groups provides a precedent for such transformations. rsc.org
Reductive-Coupling Reactions: Exploring the reductive coupling of this compound could lead to the formation of novel polymeric or macrocyclic structures.
Generation of Aryl Radicals: The C-I bonds can be precursors for the generation of aryl radicals through photoredox catalysis or other methods. rsc.org These radicals can then participate in a variety of transformations, leading to the formation of new C-C and C-heteroatom bonds.
Design and Synthesis of Analogues with Tuned Reactivity
Systematic modification of the this compound structure can provide a library of analogues with fine-tuned reactivity, enabling a wider range of applications.
Potential modifications and their expected impact on reactivity are outlined below:
| Modification | Example | Expected Effect on Reactivity |
| Altering Carbamate N-Substituents | Replacing diethyl with di-isopropyl or other bulky groups | Steric hindrance around the carbamate may influence its directing group ability and the reactivity of the adjacent C-I bond. |
| Introducing Electron-Withdrawing Groups on the Ring | Nitro or cyano groups | Increased electrophilicity of the aryl ring, potentially accelerating nucleophilic aromatic substitution and facilitating certain cross-coupling reactions. rsc.org |
| Introducing Electron-Donating Groups on the Ring | Methoxy or alkyl groups | Increased electron density on the aryl ring, which could affect the oxidative addition step in catalytic cycles and alter the regioselectivity of reactions. |
| Varying the Halogen Atoms | Replacing one or both iodine atoms with bromine or chlorine | The reactivity of the C-X bond (I > Br > Cl) would be altered, allowing for selective, stepwise functionalization in catalytic reactions. |
The synthesis and study of these analogues would provide valuable structure-activity relationship data, guiding the design of future catalysts and materials. The reversible formation of carbamates with CO2 has been shown to reduce the reactivity of amines, a principle that could be explored to temporarily "protect" the carbamate functionality while other transformations are carried out on the molecule. mdpi.com
Exploration of Advanced Materials Applications
The unique structure of this compound makes it a promising candidate for the development of advanced materials with tailored properties. bradford.ac.uk
Emerging opportunities in materials science include:
Polymer Synthesis: The di-functionality of the molecule allows it to act as a monomer in polymerization reactions. For example, polycondensation via repeated cross-coupling reactions could lead to novel conjugated polymers with interesting electronic and optical properties for applications in optoelectronics.
Liquid Crystals: The rigid phenyl core and the flexible diethylcarbamate group could be incorporated into molecules designed to exhibit liquid crystalline behavior. The high atomic number of iodine could lead to materials with high refractive indices.
Functional Surfaces and Nanomaterials: The compound could be used to functionalize surfaces or to synthesize core-shell nanomaterials. bradford.ac.uk The carbamate group can provide a site for further chemical modification or for interaction with other materials.
Biomedical Materials: While outside the direct scope of this chemical-focused article, the carbamate moiety is present in many biologically active molecules. nih.gov Future research could explore the potential of polymers or materials derived from this compound in biomedical applications, such as drug delivery systems or biodegradable materials, leveraging the principles of materials chemistry. bradford.ac.uk
Q & A
How can researchers optimize the synthesis yield of 2,3-Diiodophenyl N,N-diethylcarbamate and its derivatives?
Basic Research Focus
Synthesis optimization requires careful selection of reaction conditions, such as temperature, solvent, and stoichiometry. For example, and highlight that carbamate derivatives (e.g., 17da, 18da) are synthesized via nucleophilic substitution or coupling reactions with yields ranging from 77% to 83%. Key steps include:
- Using N,N-diethylcarbamoyl chloride as a reactive intermediate for introducing the carbamate group.
- Controlling reaction times (e.g., 30 minutes for lithiation steps, as noted in ) to avoid side reactions.
- Purification via recrystallization (melting points: 130–136°C) and validation using high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 437.9852 for 17da) .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Focus
Comprehensive characterization involves:
- ¹H/¹³C NMR : reports distinct aromatic proton signals (δ 6.8–7.5 ppm) and carbamate carbonyl peaks (δ 155–160 ppm). Discrepancies in chemical shifts between derivatives (e.g., 17da vs. 17db) can indicate halogen substitution effects .
- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional group integrity .
- Mass Spectrometry : EI-LRMS and HRMS data (e.g., molecular ion at m/z 437.9852 for 17da) validate molecular weight and fragmentation patterns .
How do halogen substituents (I, Br, Cl) influence the reactivity of carbamate derivatives in synthetic pathways?
Advanced Research Focus
demonstrates that halogen choice impacts both yield and stability. For instance:
- Iodine (e.g., 17da) provides higher steric bulk, slowing hydrolysis but increasing crystallinity (melting point: 131–133°C).
- Bromine/Chlorine (e.g., 17db, 17dc) reduce steric hindrance, accelerating electrophilic substitution but lowering thermal stability .
Methodological recommendation: Use competitive kinetic experiments and DFT calculations (as in ) to model halogen effects on transition states .
What computational models explain the migratory behavior of o-lithiated carbamates during rearrangements?
Advanced Research Focus
proposes two mechanistic scenarios for carbamate rearrangements under lithiation:
- Kinetic Control : Some intermediates rearrange rapidly (e.g., via 1,5-O→N carbamoyl shifts), while others remain inert due to high activation barriers.
- Thermodynamic Control : Stable products form via aryl migration, predicted using density functional theory (DFT) to calculate energy barriers.
Researchers should combine experimental kinetics (e.g., reaction quenching at 30-minute intervals) with computational simulations to validate migratory pathways .
How can contradictory NMR data in structurally similar carbamates be resolved?
Advanced Research Focus
Discrepancies in NMR signals (e.g., 17da vs. 17db in ) arise from:
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts.
- Dynamic Exchange : Rotameric equilibria in the carbamate group broaden signals.
Resolution strategies: - Perform variable-temperature NMR to freeze conformational changes.
- Compare with literature data (e.g., PubChem entries in ) for benchmark shifts .
Can molecular docking studies predict the bioactivity of carbamate derivatives targeting neurological receptors?
Advanced Research Focus
highlights that rivastigmine analogues with N,N-diethylcarbamate groups exhibit enhanced docking affinities (e.g., compound 10989924 with a −9.2 kcal/mol binding score). Methodological steps:
- Use Autodock Vina or Schrödinger Suite to model interactions with acetylcholinesterase.
- Validate predictions via in vitro assays (e.g., IC₅₀ measurements).
- Optimize substituents (e.g., iodophenyl groups) for blood-brain barrier permeability .
What strategies mitigate decomposition during storage of halogenated carbamates?
Advanced Research Focus
Halogenated carbamates (e.g., diiodophenyl derivatives) are prone to light- and heat-induced degradation. and recommend:
- Storage Conditions : Light-resistant containers at −20°C (per pharmacopeial guidelines in ).
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated iodine loss.
- QC Monitoring : Track purity via HPLC (UV detection at 254 nm) and HRMS .
How are environmental and safety risks assessed for carbamate intermediates?
Advanced Research Focus
and outline protocols for:
- Toxicity Screening : Ames tests for mutagenicity (per OECD 471).
- Waste Management : Neutralization of carbamate-containing waste with NaOH to hydrolyze toxic byproducts.
- Regulatory Compliance : Follow EPA DSSTox guidelines () for hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
